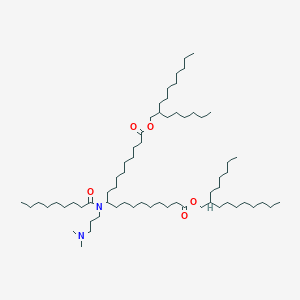
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate is an ionizable cationic lipid. This compound is primarily used in the generation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA in vivo . It is known for its ability to increase plasma levels of chemokine (C-C motif) ligand 2 (CCL2), indicating activation of the innate immune response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate involves the esterification of nonadecanedioic acid with 2-hexyldecanol, followed by amidation with N-(3-(dimethylamino)propyl)nonanamide . The reaction conditions typically include the use of a catalyst such as sulfuric acid for esterification and a dehydrating agent like thionyl chloride for amidation.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and amidation processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate has several scientific research applications:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery.
Biology: Facilitates the delivery of genetic material into cells.
Medicine: Used in the development of mRNA vaccines and gene therapy.
Industry: Employed in the formulation of cosmetic products and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate involves its ionizable cationic nature. It forms complexes with negatively charged molecules such as nucleic acids, facilitating their delivery into cells. The compound targets cellular membranes and enhances the uptake of genetic material by endocytosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate is unique due to its specific structure, which provides optimal ionization properties and enhances the delivery efficiency of genetic material. Its branched tail structure also contributes to its stability and effectiveness in forming lipid nanoparticles .
Eigenschaften
Molekularformel |
C65H128N2O5 |
|---|---|
Molekulargewicht |
1017.7 g/mol |
IUPAC-Name |
bis(2-hexyldecyl) 10-[3-(dimethylamino)propyl-nonanoylamino]nonadecanedioate |
InChI |
InChI=1S/C65H128N2O5/c1-8-13-18-23-30-39-49-60(47-37-21-16-11-4)58-71-64(69)54-44-35-28-26-32-41-51-62(67(57-46-56-66(6)7)63(68)53-43-34-25-20-15-10-3)52-42-33-27-29-36-45-55-65(70)72-59-61(48-38-22-17-12-5)50-40-31-24-19-14-9-2/h60-62H,8-59H2,1-7H3 |
InChI-Schlüssel |
DDVBQVYLZQXKGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCCC(CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)N(CCCN(C)C)C(=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


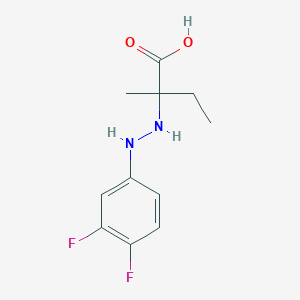





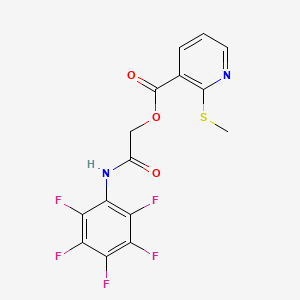
![4-(4-hydroxyquinazolin-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B13362389.png)
![2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362397.png)
![9,10-dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B13362408.png)
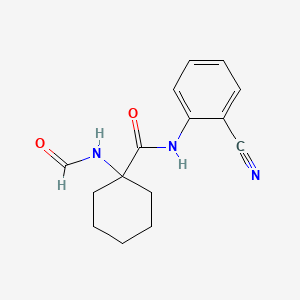
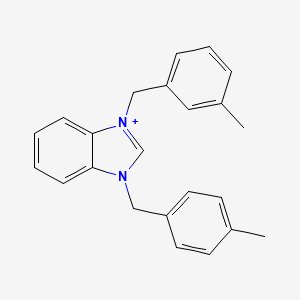
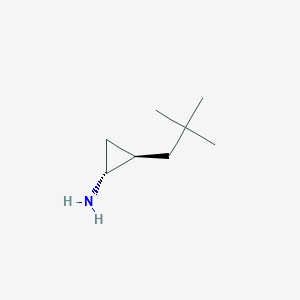
![1-(6-bromo-2H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B13362441.png)
